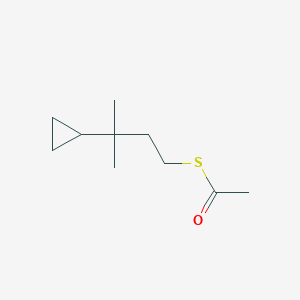

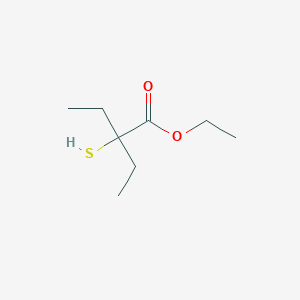

S-(3-Cyclopropyl-3-methylbutyl) ethanethioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(3-Cyclopropyl-3-methylbutyl) ethanethioate, also known as cycloprothrin, is a synthetic insecticide that belongs to the pyrethroid class of chemicals. It is widely used in agriculture and public health to control a variety of insect pests, including mosquitoes, flies, and cockroaches. Cycloprothrin is highly effective in killing insects and has a low toxicity to mammals, making it a popular choice among farmers and pest control professionals.

Mecanismo De Acción

Cycloprothrin acts on the nervous system of insects by disrupting the normal functioning of sodium channels. Sodium channels are responsible for transmitting nerve impulses in insects, and S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten inhibits their activity, leading to paralysis and death of the insect.

Biochemical and Physiological Effects

Cycloprothrin has been shown to have a range of physiological effects on insects, including changes in behavior, metabolism, and reproduction. Studies have also shown that S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten can affect the levels of neurotransmitters in the nervous system of insects, leading to altered behavior and increased susceptibility to other insecticides.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cycloprothrin has several advantages for use in laboratory experiments, including its high potency and low toxicity to mammals. However, its use is limited by its high cost and the difficulty of synthesizing large quantities of the compound.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into the properties and potential applications of S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten. These include the development of new formulations and delivery methods for the compound, the investigation of its potential use in controlling other insect-borne diseases, and the study of its effects on non-target organisms in the environment. Additionally, further research is needed to better understand the mechanisms of insecticide resistance in mosquitoes and how S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten can be used as a tool for studying these mechanisms.

Métodos De Síntesis

Cycloprothrin can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of cyclopropanecarboxylic acid with 3-methyl-2-butanone to form a cyclic ester. The cyclic ester is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 3-cyclopropyl-1-propanol to form S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten.

Aplicaciones Científicas De Investigación

Cycloprothrin has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. Researchers have also investigated the potential of S-(3-Cyclopropyl-3-methylbutyl) ethanethioaten as a tool for studying the molecular mechanisms of insecticide resistance in mosquitoes.

Propiedades

IUPAC Name |

S-(3-cyclopropyl-3-methylbutyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18OS/c1-8(11)12-7-6-10(2,3)9-4-5-9/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMQGILNPSFNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(C)(C)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)

![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)

![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)

![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)